molecular formula C13H18ClNO2 B602591 Bupropion morpholinol D6 CAS No. 1216893-18-3

Bupropion morpholinol D6

货号: B602591
CAS 编号: 1216893-18-3
分子量: 261.78 g/mol
InChI 键: RCOBKSKAZMVBHT-XERRXZQWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy Bupropion D6, also known as (±)-Hydroxybupropion-D6, is a deuterated form of hydroxybupropion. Hydroxybupropion is the major active metabolite of bupropion, an antidepressant and smoking cessation drug. The compound is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . Hydroxy Bupropion D6 is often used as a stable-labeled internal standard for quantitation of hydroxybupropion levels in biological samples .

生化分析

Biochemical Properties

Bupropion Morpholinol D6 interacts with various enzymes and proteins. It is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory activity on stimulated macrophages . It also exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The degradation of Bupropion and its metabolites, including this compound, has been studied over the course of 50 days . While the concentration of Bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic. The this compound metabolite appeared to be relatively stable .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Bupropion exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression . Half of the patients treated with high-dose Bupropion are converted to CYP2D6 PM phenotype .

Metabolic Pathways

This compound is involved in several metabolic pathways. Bupropion is extensively metabolized in the liver by cytochrome P450 2B6, producing three major active metabolites: hydroxybupropion, erythrobupropion, and threobupropion . This compound is a product of this metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Bupropion has a volume of distribution of approximately 20–47 L/kg, and is 84% protein bound . It is metabolized extensively in the liver, producing active metabolites .

准备方法

合成路线和反应条件

羟基丁丙胺D6的合成涉及羟基丁丙胺的氘代这可以通过各种化学反应来实现,例如使用氘气或氘代试剂的催化氢化 .

工业生产方法

羟基丁丙胺D6的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度的氘代试剂和先进的催化体系,以确保氘原子的有效掺入。 最终产物随后通过液相色谱和质谱等技术进行纯化和表征 .

化学反应分析

反应类型

羟基丁丙胺D6经历了几种类型的化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如氢化铝锂用于还原,以及亲核试剂用于取代反应。 反应通常在受控条件下进行,例如特定的温度和pH值 .

主要形成的产物

这些反应形成的主要产物包括羟基丁丙胺D6的各种氧化和还原形式,以及根据所用试剂的不同而形成的取代衍生物 .

科学研究应用

Applications in Scientific Research

Bupropion morpholinol D6 is utilized in various research contexts, including:

  • Pharmacokinetics and Metabolism Studies:
    • This compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. This application allows for accurate quantification of bupropion and its metabolites in biological samples, facilitating pharmacokinetic studies and bioequivalence assessments .
  • Therapeutic Monitoring:
    • The compound aids in monitoring therapeutic levels of bupropion in patients, ensuring effective dosing while minimizing side effects. Its use in clinical settings helps to tailor treatment plans based on individual metabolic responses .
  • Neuroscience Research:
    • In neuroscience, this compound is explored for its effects on neurotransmitter systems and potential neuroprotective properties. This research contributes to understanding the compound's role in treating mood disorders and its mechanisms of action .
  • Environmental Applications:
    • The compound is investigated for its environmental impact and degradation pathways, particularly concerning pharmaceutical contaminants in water systems .

Case Study 1: Pharmacokinetic Analysis

A study conducted on healthy volunteers administered a single oral dose of bupropion hydrochloride (300 mg) examined the pharmacokinetics of bupropion and its metabolites using this compound as an internal standard. The results demonstrated reliable quantification of drug levels over time, aiding in the understanding of the drug's absorption and elimination profiles .

Case Study 2: Therapeutic Monitoring

In a clinical trial assessing the effectiveness of bupropion for major depressive disorder, researchers utilized this compound to monitor plasma concentrations of the drug and its metabolites. The findings indicated that maintaining specific plasma levels correlated with improved patient outcomes, showcasing the importance of personalized medicine .

Data Tables

Application AreaDescription
PharmacokineticsUsed as an internal standard for LC-MS analysis
Therapeutic MonitoringHelps tailor treatment plans based on drug levels
Neuroscience ResearchInvestigated for effects on neurotransmitter systems
Environmental StudiesAssessed for degradation pathways in water systems

相似化合物的比较

类似化合物

与羟基丁丙胺D6类似的化合物包括:

独特性

羟基丁丙胺D6由于其氘代性质而具有独特性,这提供了增强的稳定性,并允许在分析研究中进行精确的定量。 它作为丁丙胺的主要活性代谢产物的作用也突出了它在理解丁丙胺的药代动力学和治疗效果中的重要性 .

生物活性

Bupropion morpholinol D6 is a derivative of the well-known antidepressant and smoking cessation aid, bupropion. This compound has garnered attention due to its unique pharmacological properties and potential applications in therapeutic settings. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical use.

This compound has the chemical formula C13H18ClNO2, characterized by a morpholinol moiety that enhances its interaction with biological systems. The compound's structure allows it to function as a norepinephrine and dopamine reuptake inhibitor, similar to its parent compound, bupropion.

Metabolism and Pharmacokinetics

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, particularly CYP2B6. This enzyme plays a significant role in the hydroxylation of bupropion, leading to the formation of active metabolites such as hydroxybupropion, which exhibits about 50% of the antidepressant activity of bupropion itself .

Key Pharmacokinetic Data

ParameterValue
Cmax (Peak Concentration)Approximately 10 times that of bupropion at steady state
Elimination Half-lifeHydroxybupropion: 20 hours; Threohydrobupropion: 33 hours; Erythrohydrobupropion: 37 hours
Volume of DistributionNot Available

Biological Activity

This compound exhibits several biological activities that are relevant for its therapeutic use:

  • Antidepressant Effects : Similar to bupropion, this compound inhibits the reuptake of norepinephrine and dopamine, contributing to its antidepressant effects. Clinical studies have shown significant improvements in depressive symptoms among patients treated with bupropion .
  • Smoking Cessation : this compound may also aid in smoking cessation by reducing cravings and withdrawal symptoms associated with nicotine dependence.
  • CYP2D6 Inhibition : Both bupropion and its metabolites inhibit CYP2D6, leading to significant drug interactions. For instance, co-administration with desipramine increases its area-under-the-curve (AUC) by fivefold due to decreased clearance .

Case Studies

Several case studies have highlighted the effects and potential adverse reactions associated with bupropion and its derivatives:

  • Leukopenia Induction : A case report documented a patient developing leukopenia after starting treatment with bupropion hydrochloride. The leukocyte count dropped significantly during treatment but returned to normal after discontinuation, suggesting a possible idiosyncratic reaction to the drug .
  • Drug Interaction with MDMA : In another study, patients taking bupropion experienced increased exposure to MDMA when both drugs were administered together, leading to enhanced mood effects but diminished heart rate responses .

属性

IUPAC Name

2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216893-18-3
Record name 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion morpholinol D6
Reactant of Route 2
Reactant of Route 2
Bupropion morpholinol D6
Reactant of Route 3
Bupropion morpholinol D6
Reactant of Route 4
Bupropion morpholinol D6
Reactant of Route 5
Bupropion morpholinol D6
Reactant of Route 6
Bupropion morpholinol D6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。